molecular formula C12H12ClN B050504 4-Chloro-6-Ethyl-2-Methylquinoline CAS No. 123638-09-5

4-Chloro-6-Ethyl-2-Methylquinoline

Cat. No. B050504
M. Wt: 205.68 g/mol
InChI Key: PHBZOJSJLZJIEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Chloro-6-ethyl-2-methylquinoline and similar derivatives can be synthesized through various methods, including the modified Skraup synthesis, condensation, cyclization, hydrolysis, decarboxylation, and chlorination processes. These methods usually start from basic aniline or other aromatic amines and involve multiple steps to introduce different substituents into the quinoline nucleus (Crawford & Capps, 1963).

Molecular Structure Analysis

The molecular structure of 4-Chloro-6-ethyl-2-methylquinoline, like its isomeric compounds, is characterized by the presence of a quinoline core with chloro, ethyl, and methyl substituents at specific positions. The structural variations and crystallographic analyses provide insights into the molecular geometry, intermolecular interactions, and packing in the crystal lattice. The precise geometry is determined by X-ray crystallography, showcasing the arrangement of atoms and bond lengths (Gotoh & Ishida, 2020).

Chemical Reactions and Properties

The reactivity of 4-Chloro-6-ethyl-2-methylquinoline involves various chemical reactions, including nucleophilic substitution, where the chlorine atom can be replaced by other groups leading to the formation of new derivatives. These reactions expand the chemical diversity and potential utility of the quinoline derivatives. Additionally, the presence of the chlorine atom significantly influences the electronic properties and reactivity of the molecule due to its electronegativity and ability to engage in hydrogen bonding (Ismail et al., 2006).

Physical Properties Analysis

The physical properties of 4-Chloro-6-ethyl-2-methylquinoline, such as melting point, boiling point, and solubility, depend on the molecular structure and substituents. These properties are crucial for determining the compound's application in various fields and its behavior in different environments. Specific conditions and methods are used to characterize these properties, providing essential information for handling and application (Crawford & Capps, 1963).

Chemical Properties Analysis

The chemical properties of 4-Chloro-6-ethyl-2-methylquinoline include its acidity, basicity, and reactivity towards different reagents. These properties are influenced by the quinoline nitrogen and the substituents present on the ring. Understanding these chemical properties is essential for the development of new compounds with desired biological or chemical activities. The study of these properties involves various spectroscopic and analytical techniques to elucidate the compound's behavior in chemical reactions (Ismail et al., 2006).

Scientific Research Applications

  • Pharmacological Applications :

    • The structurally novel compound 4-chloro-6-methylquinoline-2(1H)-one and its isomer showed potential in pharmacological applications. The crystal structure, characterized by single-crystal x-ray diffraction, and other spectroscopic methods indicated possible drug likeliness and inhibitory activity against enzymes like DNA gyrase and lanosterol 14 α-demethylase (Murugavel, Sundramoorthy, Subashini, & Pavan, 2018).
  • Antimicrobial Activity :

    • Novel 1-alkyl-4-chloro-6-methylquinolin-2(1H)-ones were synthesized using phase transfer catalysis, showing potential antimicrobial applications. Their structure was determined using analytical and spectral data (Reaction et al., 2014).
    • A study on the antimicrobial potentials of Citrullus colocynthis fruits and 4-methylquinoline analogues, including 4-chloro-6-methylquinoline, revealed their effectiveness against foodborne bacteria, suggesting their use in natural preservatives (Kim, Lee, Yang, & Lee, 2014).
    • Synthesized 2-chloro-6-methylquinoline hydrazones demonstrated antibacterial activity against strains such as E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. They also exhibited antifungal properties, though to a lesser extent (Bawa, Kumar, Drabu, & Kumar, 2009).
  • Synthetic Chemistry :

    • The compound has been used in the synthesis of various quinoline derivatives. For instance, reactions with organolithium reagents were studied to understand the mechanism of substitution in quinolines (Scopes & Joule, 1972).
    • In a study focused on ultrasound-promoted synthesis, 2-chloroquinolin-4-pyrimidine carboxylate derivatives were created using 2,4-dichloroquinolines, showing moderate antibacterial activity against various bacteria (Balaji, Rajesh, Ali, & Vijayakumar, 2013).

Safety And Hazards

The safety data sheet for a similar compound, Ethyl 4-chloro-6-methylquinoline-3-carboxylate, indicates that it is classified as causing serious eye damage. It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

Quinoline derivatives have been the focus of many research studies due to their wide range of biological activities. Future research may focus on the synthesis of new quinoline derivatives with improved therapeutic effects and lesser side effects . The development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats is one of the potential future directions .

properties

IUPAC Name

4-chloro-6-ethyl-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-3-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBZOJSJLZJIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C(N=C2C=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586454
Record name 4-Chloro-6-ethyl-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-Ethyl-2-Methylquinoline

CAS RN

123638-09-5
Record name 4-Chloro-6-ethyl-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TP Petersen, AF Larsen, A Ritzén… - The Journal of organic …, 2013 - ACS Publications
… The title compound was prepared from 4-chloro-6-ethyl-2-methylquinoline (617.7 mg, 3.003 mmol) according to method A. The collected product was diluted with EtOAc (100 mL) and …
Number of citations: 49 pubs.acs.org

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